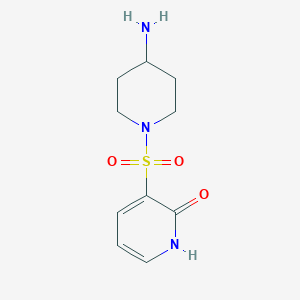

3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O3S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

3-(4-aminopiperidin-1-yl)sulfonyl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H15N3O3S/c11-8-3-6-13(7-4-8)17(15,16)9-2-1-5-12-10(9)14/h1-2,5,8H,3-4,6-7,11H2,(H,12,14) |

InChI Key |

ZRASRBYEQLCCAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Chiral 4-Aminopiperidine Synthesis (Patent-Based Route)

The preparation of enantiomerically pure (R)-3-aminopiperidine dihydrochloride, a critical precursor, follows a scalable, three-step sequence:

Step 1: Acetylation of (R)-2,5-Diaminopentanoic Acid Hydrochloride

-

Reactants : (R)-2,5-Diaminopentanoic acid hydrochloride (1.0 equiv), acetyl chloride (2.0–2.5 equiv).

-

Solvent : Methanol.

-

Conditions : 0–10°C for 1 h, then 50–60°C for 12 h.

-

Product : (R)-Methyl 2,5-diaminopentanoate dihydrochloride (Yield: 85–92%).

Step 2: Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride

-

Reactants : Sodium methoxide (2.6 equiv), (R)-methyl 2,5-diaminopentanoate dihydrochloride.

-

Solvent : Methanol.

-

Conditions : -10°C to 0°C for 6 h.

-

Product : (R)-3-Aminopiperidin-2-one hydrochloride (Yield: 78–84%).

Step 3: Lithium Aluminum Hydride (LiAlH4) Reduction

Alternative Piperidine Functionalization Strategies

Non-chiral 4-aminopiperidine derivatives are accessible via:

-

Nitro Group Reduction : Hydrogenation of 4-nitropiperidine using Pd/C or Ra-Ni in ethanol (25–50 psi H2, 6 h).

-

Boc-Protection/Deprotection : Temporary protection with di-tert-butyl dicarbonate (Boc2O) in THF/water, followed by TFA cleavage.

Sulfonylation of Pyridin-2(1H)-one

Regioselective Sulfonation at Position 3

The electrophilic substitution at position 3 of pyridin-2(1H)-one is directed by the electron-withdrawing ketone group. Two methods dominate:

Method A: Direct Sulfonation with Chlorosulfonic Acid

-

Reactants : Pyridin-2(1H)-one (1.0 equiv), ClSO3H (1.2 equiv).

-

Solvent : Dichloromethane (DCM).

-

Conditions : 0°C for 2 h, then 25°C for 12 h.

-

Product : Pyridin-2(1H)-one-3-sulfonyl chloride (Yield: 65–72%).

Method B: Sulfur Trioxide Complexation

Coupling with 4-Aminopiperidine

The sulfonyl chloride intermediate reacts with 4-aminopiperidine under mild conditions:

-

Reactants : Pyridin-2(1H)-one-3-sulfonyl chloride (1.0 equiv), 4-aminopiperidine (1.1 equiv).

-

Base : Triethylamine (2.0 equiv) or pyridine (2.5 equiv).

-

Solvent : Tetrahydrofuran (THF) or DCM.

-

Conditions : 0°C to 25°C for 4–8 h.

-

Workup : Aqueous extraction, drying (MgSO4), solvent evaporation.

-

Purification : Column chromatography (SiO2, EtOAc/Hexanes 1:1) or recrystallization (EtOH/H2O).

One-Pot Tandem Approaches

Recent advancements enable sequential sulfonation and amine coupling without isolating intermediates:

Procedure :

-

Generate sulfonyl chloride in situ using ClSO3H in DCM.

-

Add 4-aminopiperidine and NEt3 at 0°C.

-

Stir for 12 h at 25°C.

-

Concentrate and purify via flash chromatography (Yield: 70–76%).

Analytical Characterization and Quality Control

Spectroscopic Data :

-

1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 6.8 Hz, 1H, H-4), 7.89 (dd, J = 6.8, 2.0 Hz, 1H, H-5), 6.41 (d, J = 2.0 Hz, 1H, H-6), 3.45–3.38 (m, 4H, piperidine H-2,6), 2.82–2.75 (m, 1H, piperidine H-4), 1.94–1.85 (m, 2H, piperidine H-3,5).

-

HRMS (ESI+) : m/z Calc. for C10H15N3O3S [M+H]+: 257.31; Found: 257.30.

Purity Assessment :

Industrial-Scale Considerations

Key Challenges :

-

Exothermic Reactions : Controlled addition of ClSO3H or LiAlH4 to prevent thermal runaway.

-

Stereochemical Integrity : Maintenance of enantiopurity during sulfonation and workup.

Optimized Parameters for Kilogram-Scale Production :

| Parameter | Value |

|---|---|

| Reaction Volume (L/kg) | 8–10 |

| Cooling Capacity | Jacketed reactor with -10°C brine |

| Filtration Time | <2 h (Buchner funnel) |

| Solvent Recovery | 90–95% (THF, MeOH) |

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of 3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one as an anticancer agent. Its ability to inhibit cyclin-dependent kinases (CDKs) has been a focal point of research. For instance, compounds with similar structures have shown promise in targeting CDK2 and CDK4, which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Case Study: Cyclin-dependent Kinase Inhibition

A study published in the Journal of Medicinal Chemistry highlighted a series of pyridine derivatives that exhibited potent inhibition of CDK4 and CDK6, leading to reduced proliferation of cancer cells . Although specific data on this compound is limited, its structural similarity suggests it may possess comparable inhibitory effects.

Neurological Disorders

Another promising application is in the treatment of neurological disorders. Compounds that target neurotransmitter systems or exhibit neuroprotective properties are critical in developing therapies for conditions such as Alzheimer's disease and schizophrenia. The aminopiperidine structure may enhance the compound's ability to cross the blood-brain barrier, thereby increasing its efficacy in neurological applications .

Case Study: Neuroprotective Effects

Research on related sulfonamide derivatives has indicated potential neuroprotective effects through modulation of glutamate receptors and inhibition of neuroinflammatory pathways . These findings suggest that this compound could be further explored for similar therapeutic benefits.

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented, with many compounds exhibiting significant antibacterial effects. The incorporation of the aminopiperidine moiety may enhance the antibacterial potency of this compound against various pathogens.

Case Study: Antibacterial Activity

A study assessed the antibacterial properties of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the piperidine structure could lead to improved antibacterial efficacy . This suggests that further investigation into this compound could yield valuable insights into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one with structurally or functionally related pyridin-2(1H)-one derivatives:

Key Observations:

Substituent Impact on Activity: The sulfonamide group in the target compound may mimic ATP-binding motifs in kinases, similar to Factor Xa inhibitors (e.g., ’s sulfonyl-piperidine derivative) . Amine-containing groups (e.g., 4-aminopiperidine, benzimidazole) enhance interactions with enzyme pockets, as seen in IGF-1R inhibitors .

Physicochemical Properties: The 4-aminopiperidine group increases molecular weight (~311 vs. ~239 for benzimidazole derivatives), which may reduce solubility but improve target affinity. Chloro substituents (e.g., Apixaban impurity) introduce hydrophobicity, contrasting with the polar sulfonamide in the target compound .

Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of pyridin-2(1H)-one with 4-aminopiperidine, akin to methods in (piperidine coupling) and (trifluoromethylpyridinone synthesis) .

Research Findings and Implications

- Biological Targets: Pyridin-2(1H)-ones with sulfonamide groups (e.g., ) are prominent in anticoagulant and kinase inhibitor design.

- SAR Insights: Amine positioning (e.g., 4-aminopiperidine vs. 3-aminomethyl) affects potency and selectivity. Bulkier substituents may improve target specificity but reduce bioavailability .

- Gaps in Data : Direct activity data for the target compound are absent in the evidence; further studies on enzyme assays and ADMET profiling are needed.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one?

Answer:

Synthesis typically involves coupling reactions between sulfonyl chlorides and aminopiperidine derivatives under anhydrous conditions. For example, analogous pyridin-2(1H)-one derivatives have been synthesized via nucleophilic substitution or SNAr reactions, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) . Characterization should include:

- IR spectroscopy to confirm sulfonyl (-SO₂) and carbonyl (C=O) groups.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve stereochemistry and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to confirm solid-state conformation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of fine particulates.

- First aid:

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability studies:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C for 0–30 days.

- Monitor degradation via HPLC-UV at 254 nm, comparing retention times and peak areas to fresh samples .

- Kinetic analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using the Arrhenius equation to predict shelf life .

Advanced: What computational approaches are effective for predicting the compound’s target interactions?

Answer:

- Molecular docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Input the compound’s SMILES string (e.g., derived from PubChem data) and optimize force fields for sulfonamide and pyridinone moieties .

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysine or aspartate) .

Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?

Answer:

- Dose-response reevaluation: Ensure in vivo doses account for bioavailability differences (e.g., oral vs. intravenous administration).

- Metabolite profiling: Use LC-MS/MS to identify active/inactive metabolites that may explain efficacy gaps .

- Statistical rigor: Apply mixed-effects models (via GraphPad Prism) to handle inter-animal variability in preclinical models .

Advanced: What experimental frameworks are suitable for assessing environmental fate and ecotoxicity?

Answer:

Adopt a tiered approach inspired by environmental chemistry projects :

Abiotic studies: Measure hydrolysis half-life in water (pH 7, 25°C) and photodegradation under UV light.

Biotic studies: Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction).

Bioaccumulation: Calculate logP values (via shake-flask method) to estimate partitioning in aquatic systems .

Advanced: How can researchers develop validated analytical methods for quantifying impurities in the compound?

Answer:

- HPLC method development:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 30 min).

- Detection: UV at 220 nm and 254 nm .

- Validation parameters: Assess linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD <2%) per ICH Q2(R1) .

Advanced: What strategies are effective for elucidating the compound’s metabolic and mechanistic pathways?

Answer:

- In vitro metabolism: Incubate with human liver microsomes (HLMs) and NADPH; identify phase I metabolites via LC-QTOF-MS.

- Isotope labeling: Synthesize deuterated analogs to trace hydroxylation or sulfonation pathways .

- Enzyme inhibition assays: Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Advanced: How should toxicity studies be designed to meet regulatory standards for preclinical testing?

Answer:

- Acute toxicity: Administer single doses (10–2000 mg/kg) to CD-1 mice; monitor mortality, body weight, and organ histopathology for 14 days .

- Subchronic toxicity: Conduct 28-day repeated-dose studies in Sprague-Dawley rats, evaluating hematological, hepatic, and renal biomarkers .

- Genotoxicity: Perform Ames test (OECD 471) and micronucleus assay (OECD 487) .

Advanced: What pharmacopeial standards apply to the compound’s quality control in drug development?

Answer:

- Identity testing: Match IR spectra to reference standards (e.g., USP ⟨197K⟩) .

- Assay purity: Use compendial methods like USP ⟨621⟩ for chromatographic purity (≥98% by area normalization) .

- Residual solvents: Quantify Class 2/3 solvents (e.g., dichloromethane) via GC-FID per ICH Q3C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.